An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the broader class of phenylimidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] The presence of a reactive carbaldehyde group at the 2-position, combined with the phenyl substituent at the 1-position, makes this molecule a versatile building block for the synthesis of more complex derivatives with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-phenyl-1H-imidazole-2-carbaldehyde, offering a technical resource for researchers in the field.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 1-phenyl-1H-imidazole-2-carbaldehyde is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Table 1: Physicochemical Properties of 1-phenyl-1H-imidazole-2-carbaldehyde
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O | PubChem[2] |
| Molecular Weight | 172.18 g/mol | PubChem[3] |
| CAS Number | 6002-15-9 | BLD Pharm[4] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported; likely higher than 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (103-105 °C) | Inferred from[5] |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| SMILES | C1=CC=C(C=C1)N2C=CN=C2C=O | Thermo Scientific[5] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely downfield, ~9.5-10.5 ppm), the protons on the imidazole ring (~7.0-8.0 ppm), and the protons of the phenyl ring (~7.2-7.8 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the imidazole and phenyl rings.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The NIST WebBook provides IR spectra for related compounds like 1-methyl-1H-imidazole-2-carbaldehyde, which can serve as a reference.[7]
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 1-phenyl-1H-imidazole-2-carbaldehyde is not widely published, several established methods for the synthesis of imidazole-2-carbaldehydes can be adapted. A plausible and efficient synthetic route involves the formylation of 1-phenylimidazole.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-phenyl-1H-imidazole-2-carbaldehyde.
Experimental Protocol: Synthesis via Formylation
This protocol is a generalized procedure based on common methods for the formylation of heteroaromatic compounds.
Step 1: Synthesis of 1-Phenylimidazole
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To a solution of imidazole and a suitable copper catalyst (e.g., CuI) in a high-boiling point solvent like DMF or DMSO, add iodobenzene and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-phenylimidazole by column chromatography or recrystallization.
Step 2: Formylation of 1-Phenylimidazole
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Dissolve 1-phenylimidazole in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The n-BuLi acts as a strong base to deprotonate the C2 position of the imidazole ring.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF serves as the formylating agent.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Step 3: Purification
-
Purify the crude 1-phenyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and IR spectroscopy and determine its melting point.
Chemical Reactivity and Key Reactions
The chemical reactivity of 1-phenyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a variety of transformations. The imidazole ring itself is relatively stable to many reaction conditions but can influence the reactivity of the aldehyde.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-phenyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can undergo reductive amination to form various secondary or tertiary amines. This is a powerful method for introducing diverse substituents.
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Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.
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Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines to form hydrazones, and primary amines to form Schiff bases (imines). These derivatives are often investigated for their biological activities. The formation of Schiff bases from imidazole aldehydes is a widely explored area in the synthesis of potential therapeutic agents.[8]
Reaction Scheme: Key Transformations
Caption: Key reactions of 1-phenyl-1H-imidazole-2-carbaldehyde.
Applications in Drug Discovery and Materials Science
The imidazole scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] 1-phenyl-1H-imidazole-2-carbaldehyde serves as a key intermediate for the synthesis of novel compounds with therapeutic potential.
-
Antimicrobial Agents: The aldehyde can be converted into Schiff bases and other derivatives that can be screened for antimicrobial activity. The imidazole nucleus is a common feature in many antifungal drugs.
-
Anticancer Agents: By modifying the aldehyde group and introducing various substituents, novel compounds can be designed and synthesized to target specific pathways involved in cancer progression. For instance, benzimidazole derivatives, which are structurally related, have been extensively studied as potential anticancer agents.[10]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde could be designed as enzyme inhibitors.
-
Materials Science: Heterocyclic aldehydes are also used in the synthesis of functional materials, such as dyes, sensors, and ligands for metal-organic frameworks (MOFs). The specific electronic and coordination properties of this molecule could be exploited in these areas.
Safety and Handling
Based on the GHS information for the related compound 1-phenyl-1H-imidazole-4-carbaldehyde, 1-phenyl-1H-imidazole-2-carbaldehyde should be handled with care.[3] It is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-phenyl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. The synthetic routes and chemical transformations outlined in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further research into the synthesis, characterization, and biological evaluation of derivatives of 1-phenyl-1H-imidazole-2-carbaldehyde is warranted to fully explore its potential.
References
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PubChem. 1-phenyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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- Yilmaz, I., et al. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 373-382.
- Bibi, S., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29596-29610.
- Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Egyptian Journal of Chemistry, 66(1), 223-230.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2901–2918.
- Gümüş, M., et al. (2021). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1225, 129107.
- Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5202.
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